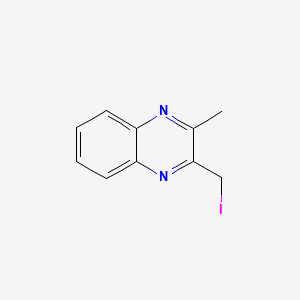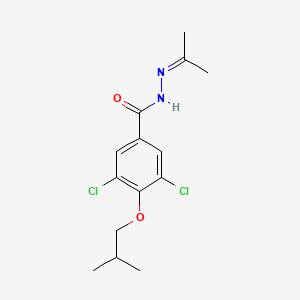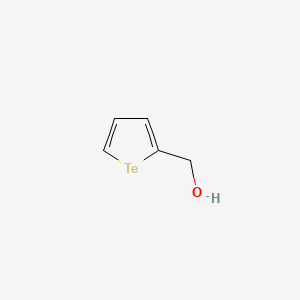
1,3-Propanediol, 2-cyclohexyl-, dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-cyclohexyl-, dicarbamate is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.29 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and two carbamate groups attached to a 1,3-propanediol backbone. It is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-cyclohexyl-, dicarbamate typically involves the reaction of 1,3-propanediol with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine, to facilitate the formation of the carbamate groups. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes .
化学反応の分析
Types of Reactions
1,3-Propanediol, 2-cyclohexyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups to amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl carbonyl compounds.
Reduction: Formation of cyclohexyl amines.
Substitution: Formation of substituted carbamates with various functional groups.
科学的研究の応用
1,3-Propanediol, 2-cyclohexyl-, dicarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties
作用機序
The mechanism of action of 1,3-Propanediol, 2-cyclohexyl-, dicarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Felbamate: 2-Phenyl-1,3-propanediol dicarbamate, used as an anticonvulsant agent.
Meprobamate: 2-Methyl-2-propyl-1,3-propanediol dicarbamate, used as an anxiolytic agent
Uniqueness
1,3-Propanediol, 2-cyclohexyl-, dicarbamate is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications .
特性
CAS番号 |
25462-34-4 |
|---|---|
分子式 |
C11H20N2O4 |
分子量 |
244.29 g/mol |
IUPAC名 |
(3-carbamoyloxy-2-cyclohexylpropyl) carbamate |
InChI |
InChI=1S/C11H20N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h8-9H,1-7H2,(H2,12,14)(H2,13,15) |
InChIキー |
FZTUYJOGFLNTCH-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C(COC(=O)N)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















